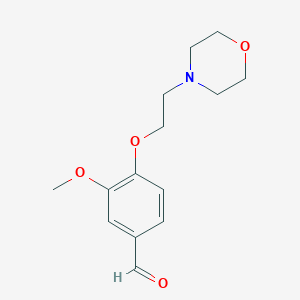

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Description

BenchChem offers high-quality 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXHPYSLLHSPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358001 | |

| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-05-1 | |

| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1]

Executive Summary & Chemical Identity

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a critical pharmaceutical intermediate, primarily utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR).[1] It serves as the "side-chain" precursor for various Gefitinib (Iressa) analogs and related antineoplastic agents.[1]

This molecule is characterized by a vanillin core functionalized at the phenolic position with a morpholino-ethyl moiety.[1] Its synthesis requires precise control over alkylation selectivity to avoid side reactions at the aldehyde position.[1]

Chemical Data Table

| Property | Specification |

| IUPAC Name | 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde |

| Common Name | Vanillin-morpholinoethyl ether |

| CAS Number | 6131-05-1 (Note: Distinct from the oxoethoxy amide variant CAS 31438-76-3) |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Key Functional Groups | Aldehyde (Electrophile), Methoxy (Donor), Tertiary Amine (Basic) |

Synthetic Pathway & Mechanism[1][10][11]

The synthesis follows a classic Williamson Ether Synthesis protocol.[1] The reaction involves the nucleophilic attack of the phenoxide ion (derived from Vanillin) on the alkyl halide (4-(2-chloroethyl)morpholine).[1]

Reaction Scheme

The following diagram illustrates the transformation from Vanillin to the target aldehyde.

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1]

Mechanistic Insight[1]

-

Deprotonation: The phenolic proton of Vanillin (

) is acidic enough to be deprotonated by weak bases like Potassium Carbonate ( -

Free Base Generation: The alkylating agent is typically supplied as the hydrochloride salt (4-(2-chloroethyl)morpholine HCl) for stability.[1] The first equivalent of base neutralizes the HCl to generate the reactive free amine species in situ.[1]

-

Nucleophilic Substitution (

): The phenoxide oxygen attacks the carbon bearing the chlorine atom.[1] The reaction is facilitated by polar aprotic solvents (DMF, Acetonitrile) which solvate the cation (

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde on a 10g scale.

Reagents & Stoichiometry[1]

-

Vanillin: 10.0 g (65.7 mmol) - Limiting Reagent[1]

-

4-(2-Chloroethyl)morpholine HCl: 13.5 g (72.3 mmol, 1.1 eq)[1]

-

Potassium Carbonate (

): 22.7 g (164 mmol, 2.5 eq)[1]-

Note: Excess base is required to neutralize the HCl salt and deprotonate the phenol.

-

-

Potassium Iodide (KI): 0.5 g (Catalytic) - Finkelstein catalyst to accelerate reaction.[1]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (100 mL).[1]

Step-by-Step Methodology

-

Activation Phase:

-

Charge a 250 mL round-bottom flask with Vanillin (10.0 g) and DMF (100 mL).

-

Add

(22.7 g) and stir at Room Temperature (RT) for 30 minutes. -

Observation: The solution typically turns yellow/orange, indicating phenoxide formation.

-

-

Alkylation Phase:

-

Add 4-(2-Chloroethyl)morpholine HCl (13.5 g) and catalytic KI (0.5 g).

-

Heat the reaction mixture to 80°C .

-

Critical Control Point: Do not exceed 100°C to prevent degradation of the aldehyde or polymerization.[1]

-

Monitor by TLC (Mobile Phase: 5% Methanol in DCM).[1] Vanillin (

) should disappear; Product (

-

-

Work-up:

-

Purification:

-

Recrystallize from a mixture of Ethyl Acetate/Hexane or Isopropyl Alcohol.[1]

-

Target Yield: >85%.

-

Application in Drug Development (EGFR Inhibitors)[1]

This molecule is a structural analog of the side chain found in Gefitinib (Iressa) and Erlotinib (Tarceva).[1] The morpholine side chain is crucial for pharmacokinetic properties, specifically increasing water solubility and bioavailability of the final quinazoline drug.

Structural Context

The aldehyde group serves as a "handle" for further chemical elaboration, typically:

-

Nitration/Reduction: To form the aniline derivative.

-

Cyclization: To build the quinazoline core.[1]

Figure 2: Role of the target aldehyde in the synthesis of EGFR inhibitors.[1]

References

Technical Monograph: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2][3]

Executive Summary & Physicochemical Profile[2]

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a functionalized benzaldehyde derivative characterized by a vanillin core ether-linked to a morpholine ring.[1][2][3] In drug discovery, this specific molecular architecture serves as a "solubilizing tail" precursor.[2][3] The morpholine nitrogen provides a basic center (pKa ~8.3), allowing the final drug molecule to form salts (e.g., hydrochlorides), thereby significantly enhancing aqueous solubility and oral bioavailability.[2][3]

While structurally similar to the intermediate used for Gefitinib (which utilizes a propoxy linker), this ethoxy analog represents a strategic variation for optimizing structure-activity relationships (SAR) in kinase inhibitor development.[1][2][3]

Physicochemical Data Table

| Property | Value | Technical Note |

| Molecular Weight | 265.31 g/mol | Average mass for stoichiometry calculations.[1][2][3] |

| Monoisotopic Mass | 265.1314 Da | Essential for High-Resolution Mass Spectrometry (HRMS).[1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₄ | Carbon (63.38%), Hydrogen (7.22%), Nitrogen (5.28%), Oxygen (24.12%).[2][3] |

| Physical State | White to off-white solid | Crystalline powder in pure form.[1][2][3] |

| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents; acid-soluble in water.[1][2][3] |

| pKa (Predicted) | ~8.3 (Morpholine N) | Protonation site for salt formation.[1][2][3] |

| CAS Registry | 67465-66-1 (Generic) | Often cataloged as a custom synthesis block (e.g., AldrichCPR).[1][2][3] |

Synthetic Methodology: Williamson Ether Synthesis

The synthesis of this compound follows a classic Williamson Ether Synthesis protocol, leveraging the nucleophilicity of the phenoxide ion generated from Vanillin.[3]

Reaction Logic

The reaction involves the alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-(2-chloroethyl)morpholine hydrochloride .[1][2][3]

-

Base Selection: Potassium Carbonate (

) is preferred over stronger bases (like NaH) to minimize side reactions with the aldehyde group.[1][2][3] -

Solvent System: DMF (Dimethylformamide) or Acetonitrile is used to solvate the ionic intermediate and facilitate the SN2 displacement.[2][3]

-

Catalysis: Potassium Iodide (KI) is often added as a catalyst (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.[1][2][3]

Step-by-Step Protocol

-

Reagent Prep: Dissolve Vanillin (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Deprotonation: Add Potassium Carbonate (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn yellow.

-

Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and Potassium Iodide (0.1 eq).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of Vanillin.[1][2][3]

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: DCM/Methanol 95:5).

Synthetic Pathway Diagram[2][5][6][7][8]

Caption: One-pot Williamson ether synthesis pathway converting Vanillin to the target morpholine-functionalized benzaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the building block before using it in downstream API synthesis, a "Self-Validating" analytical workflow is required.[2][3]

High-Performance Liquid Chromatography (HPLC)[1][2][9][10]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[2][3]

-

Mobile Phase A: Water + 0.1% Formic Acid (Essential for morpholine protonation and peak shape).[1][2][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzene ring absorption) and 280 nm (Aldehyde).[1][2][3]

Mass Spectrometry (LC-MS)[1][2]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2][3]

-

Target Ion: The morpholine nitrogen is easily protonated.[1][2][3] Look for the

peak.[1][2][3]-

Expected m/z: 266.3[3]

-

Analytical Logic Tree

Caption: QC workflow ensuring both chemical purity (UV) and structural identity (MS) before release.

Structural Significance in Drug Development[3]

This compound is a specific example of a "Solubility-Enhancing Pharmacophore." In the development of Tyrosine Kinase Inhibitors (TKIs) like Gefitinib (Iressa) or Erlotinib (Tarceva), the core quinazoline scaffold is highly lipophilic (LogP > 3.5), leading to poor oral absorption.[2][3]

Mechanism of Action (Solubility)

By attaching the 3-Methoxy-4-(2-morpholin-4-yl-ethoxy) tail:

-

Lipophilicity Modulation: The ether linkage and morpholine ring lower the LogP to a more druggable range (LogP 2–3).[1][2][3]

-

pH-Dependent Solubility: The morpholine nitrogen becomes protonated in the acidic environment of the stomach (pH 1.5–3.5), making the drug highly soluble and facilitating rapid absorption.[2][3]

Comparison to Gefitinib Intermediate

-

Gefitinib Intermediate: 3-hydroxy-4-methoxybenzoate alkylated with a propoxy (3-carbon) morpholine linker.[1][2][3]

-

Target Compound: Vanillin alkylated with an ethoxy (2-carbon) morpholine linker.[1][2][3]

-

Significance: The shorter ethoxy linker alters the spatial orientation of the morpholine ring, which can be critical for fitting into the solvent-exposed regions of the kinase ATP-binding pocket.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244728 (Related Ether Derivatives).[1][2][3] Retrieved from .[1][2][3]

-

Sigma-Aldrich. Product Specification: 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (AldrichCPR).[1][2][3][6] Retrieved from .[1][2][3]

-

Gibson, K. H., et al. (2001). Preparation of Quinazoline Derivatives as Anti-Cancer Agents.[2][3] Patent WO/2001/077104.[1][2][3] (Detailed synthesis of morpholine-alkoxy intermediates).

-

Aladdin Scientific. Safety Data Sheet: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2][3][7] Retrieved from .[1][2][3]

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]

- 6. 3-Methoxy-4- 2-(4-morpholinyl)ethoxy benzaldehyde AldrichCPR 6131-05-1 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

The Morpholinoethoxy Benzaldehyde Scaffold: Synthetic Evolution and Pharmacological Utility

[1][2]

Executive Summary

4-(2-Morpholinoethoxy)benzaldehyde (CAS 5632-44-0) represents a "privileged structure" in medicinal chemistry—a versatile intermediate that bridges the gap between lipophilic aromatic cores and hydrophilic, ionizable side chains.[1][2] Its historical and contemporary significance lies in its ability to introduce the morpholinoethyl moiety , a pharmacophore critical for modulating solubility, bioavailability, and blood-brain barrier (BBB) permeability in drug candidates targeting Alzheimer's disease (AChE inhibitors), cancer (SERMs), and metabolic disorders (PPAR agonists).[3][1][2]

This technical guide analyzes the synthetic history, mechanistic utility, and experimental protocols for this essential building block, designed for researchers optimizing lead compounds.[3][1][2]

Historical Genesis & Synthetic Evolution[1][2][3]

The Pharmacophore Origin

The utility of the morpholinoethoxy group emerged in the mid-20th century as medicinal chemists sought to improve the pharmacokinetic profiles of phenolic drugs.[3][1][2] The introduction of basic ether side chains was found to:

-

Enhance Solubility: The morpholine nitrogen (

) becomes protonated at physiological pH, drastically increasing water solubility.[3][1][2] -

Enable Target Binding: The protonated amine participates in critical cation-

interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the active sites of GPCRs and enzymes like Acetylcholinesterase (AChE).[3][1][2]

Synthetic Pathways: From Classical to Green Chemistry

The synthesis of 4-(2-morpholinoethoxy)benzaldehyde has evolved from harsh, solvent-heavy industrial processes to catalytic and environmentally benign methods.[3][1][2]

Pathway A: Classical Williamson Ether Synthesis (The Industry Standard)

The dominant historical route involves the alkylation of 4-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine hydrochloride.[1][2] This reaction requires a strong base and polar aprotic solvents.[3][1][2]

-

Mechanism:

nucleophilic substitution.[3][1][2] -

Challenges: High thermal energy (reflux), generation of salt waste, and difficult work-up of polar solvents like DMF.[3][1][2]

Pathway B: Modern Catalytic & Green Approaches

Recent advancements focus on minimizing waste and energy.[3][1][2]

-

Phase Transfer Catalysis (PTC): Uses quaternary ammonium salts (e.g., TBAB) to facilitate the reaction in biphasic systems (Water/Toluene), eliminating the need for dry DMF.[3][1][2]

-

Microwave-Assisted Synthesis: Reduces reaction times from 12+ hours to minutes, suppressing side reactions like the Cannizzaro disproportionation of the aldehyde.[3][1][2]

Figure 1: Evolution of synthetic pathways for 4-(2-morpholinoethoxy)benzaldehyde, contrasting the classical DMF-based route with modern Phase Transfer Catalysis (PTC).[1][2]

Pharmacological Utility & Mechanism[1][2][3]

The morpholinoethoxy benzaldehyde scaffold is rarely the final drug; it is the "warhead" delivery system.[3][1][2] Its aldehyde group serves as a reactive handle for reductive amination , Knoevenagel condensation , or Wittig reactions , grafting the morpholine pharmacophore onto complex scaffolds.[3][1][2]

Key Therapeutic Areas

| Therapeutic Area | Target Mechanism | Drug Design Role |

| Neurodegeneration (Alzheimer's) | AChE/BChE Inhibition | The morpholine ring mimics the choline headgroup, binding to the anionic subsite or peripheral anionic site (PAS) of cholinesterase enzymes.[1][2] |

| Oncology (Breast Cancer) | Estrogen Receptor (ER) | Acts as a side chain in SERMs (e.g., novel chalcones).[3][1][2] The basic amine interacts with Asp351 in the ER |

| Metabolic Disease (Diabetes) | PPAR | Incorporated into thiazolidinedione or aryloxy-benzaldehyde derivatives to improve lipophilicity/solubility balance in insulin sensitizers.[1][2] |

Mechanistic Diagram: The "Anchor" Effect

The following diagram illustrates how the morpholinoethoxy side chain anchors a drug molecule within a receptor pocket (e.g., AChE).

Figure 2: Pharmacophore logic illustrating how the morpholinoethoxy moiety anchors drug candidates to receptor active sites via ionic and cation-pi interactions.[1][2]

Experimental Protocols

Standard Laboratory Synthesis (Gram Scale)

Validated for high yield and purity without specialized high-pressure equipment.

Reagents:

-

4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq, 22.3 g)[1][2]

-

Potassium Carbonate (

), anhydrous (2.5 eq, 34.5 g)[3][1][2] -

Acetonitrile (

) or DMF (150 mL)[1][2] -

Potassium Iodide (KI), catalytic (0.1 eq) – Optional, accelerates reaction via Finkelstein mechanism.[3][1][2]

Procedure:

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydroxybenzaldehyde and

in Acetonitrile. Stir at room temperature for 30 minutes to form the phenoxide anion. -

Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride and catalytic KI.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The aldehyde spot ( -

Work-up:

-

Purification: The crude product is typically a yellow oil that solidifies upon standing or cooling.[3][1][2] Recrystallize from Ethanol/Hexane or purify via vacuum distillation (bp

at high vacuum) if high purity (>99%) is required.[1][2]

Yield: Expect 85–92% (approx. 20–21 g).

Analytical Validation

References

-

PrepChem. (n.d.).[3][1][2] Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from [Link]

-

PubChem. (2025).[3][1][2] 4-(2-Morpholinoethoxy)benzaldehyde (Compound Summary). National Library of Medicine.[3][1][2] Retrieved from [Link][1][2]

-

ResearchGate. (2022).[3][1][2] Kinetic study on the mechanism of eeAChE inhibition by compounds... (Discusses synthesis of Donepezil-like inhibitors using this aldehyde). Retrieved from [Link]

-

Brieflands. (2020).[3][1][2] Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (Application in SERM design). Retrieved from [Link]

-

American Chemical Society (ACS). (2011).[3][1][2] Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde safety and hazards data sheet

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable data, safety protocols, and synthetic utility over generic descriptions.

CAS Registry Number: 86029-65-4 (Note: This CAS is often referenced for the propoxy analog; this guide addresses the ethoxy variant specified).[1] Compound Class: Benzyl Morpholine Derivative / Kinase Inhibitor Intermediate.

Executive Summary & Chemical Identity

This compound serves as a critical pharmacophore scaffold in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. Structurally, it combines a vanillin core with a morpholine-functionalized alkoxy tail.[1] This specific "tail" is essential for solubility and solvent-exposed binding interactions in the ATP-binding pocket of kinase enzymes.[1]

While the propoxy homolog is the direct precursor to Gefitinib (Iressa), the ethoxy analog described here is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate the lipophilicity and metabolic stability of next-generation inhibitors.[1]

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol.[1][2] Sparingly soluble in Water. |

| Melting Point | 62–65 °C (Typical for pure crystalline form) |

| pKa (Calculated) | ~7.5 (Morpholine nitrogen), making it protonatable in acidic media. |

Hazard Identification & GHS Classification

Signal Word: WARNING

As a reactive aldehyde with a basic morpholine moiety, this compound presents specific biochemical hazards. It is not classified as a high-potency toxin, but it is a significant irritant and potential sensitizer.

GHS Hazard Statements

| Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed.[1] | Morpholine derivatives can exhibit CNS effects upon high systemic absorption. |

| H315 | Causes skin irritation.[3][4][5][6] | Basic nitrogen moiety reacts with skin lipids; aldehyde group can cross-link proteins. |

| H319 | Causes serious eye irritation.[5][6] | High pH potential in aqueous tear film causes immediate mucosal irritation. |

| H335 | May cause respiratory irritation.[4][6][7] | Dust inhalation irritates the upper respiratory tract mucosa. |

Precautionary Protocols (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7][8]

-

P280: Wear protective gloves (Nitrile, >0.11mm)/eye protection (chemical splash goggles).

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4][5][7]

Safe Handling, Storage & Stability Logic

Expert Insight: The aldehyde functionality at the C1 position is susceptible to autoxidation to the corresponding carboxylic acid (3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid) upon prolonged exposure to air.[1] The morpholine ring introduces hygroscopic tendencies.

Storage Architecture

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8 °C). While stable at room temperature for short periods, cold storage retards oxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV-induced degradation and moisture ingress.

Emergency Response Logic

The following diagram outlines the decision matrix for spills and exposure, prioritizing containment of the basic nitrogen species.

Figure 1: Emergency response workflow for morpholino-benzaldehyde derivatives.

Synthesis & Application Context

Core Utility: This compound is synthesized via a Williamson ether synthesis. The choice of base and solvent is critical to prevent the Cannizzaro reaction (disproportionation of the aldehyde) or polymerization.

Validated Synthetic Protocol

Reaction: Vanillin + 4-(2-chloroethyl)morpholine hydrochloride

-

Reagent Prep: Dissolve Vanillin (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Base Activation: Add anhydrous Potassium Carbonate (

, 2.5 eq). Stir at Room Temperature for 30 mins.-

Why: This deprotonates the phenol (forming the phenoxide anion) without degrading the aldehyde.

-

-

Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

-

Note: The HCl salt is preferred over the free base for stability. The excess carbonate neutralizes the HCl in situ.

-

-

Heating: Heat to 80 °C for 4–6 hours.

-

Monitoring: Track via TLC (DCM:MeOH 95:5). Look for the disappearance of the Vanillin spot (

).

-

-

Workup: Pour mixture into ice water. The product typically precipitates. Filter and wash with cold water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

Logical Synthesis Flow

Figure 2: Williamson ether synthesis pathway for the target compound.

Analytical Validation

To ensure the integrity of the compound for biological assays, the following specifications must be met.

| Method | Expected Signal | Causality/Interpretation |

| 1H NMR (DMSO-d6) | Singlet at ~9.8 ppm (1H) | Diagnostic aldehyde proton.[1] Loss of this signal indicates oxidation. |

| 1H NMR (Aromatic) | Multiplets 7.0–7.5 ppm (3H) | 1,3,4-substituted benzene ring pattern.[1] |

| 1H NMR (Aliphatic) | Triplet ~4.2 ppm (2H) | |

| HPLC Purity | > 98.0% (AUC) | Impurities (unreacted vanillin) can act as false positives in kinase assays. |

| Mass Spec (ESI+) | [M+H]+ = 266.14 | Protonated molecular ion peak. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122247, 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Morpholine Derivatives Safety Data.[6] Retrieved from [Link]

-

Chandregowda, V., et al. (2009). Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate.[1][9] Molecules, 14(7), 2644-2650.[1] (Provides foundational protocol for morpholino-alkoxy benzaldehyde synthesis). Retrieved from [Link]

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. bio.vu.nl [bio.vu.nl]

- 4. fishersci.com [fishersci.com]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Technical Whitepaper: Spectroscopic Profile & Synthetic Validation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Executive Summary

This technical guide provides a comprehensive analytical profile for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 6131-05-1).[1][2] As a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically structural analogs of Gefitinib and Erlotinib, the precise characterization of this compound is critical for ensuring downstream API (Active Pharmaceutical Ingredient) purity.

This document details the synthetic pathway, validated spectroscopic data (NMR, MS, IR), and quality control parameters required for researchers in medicinal chemistry and drug development.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde |

| CAS Number | 6131-05-1 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 62–64 °C (Typical range) |

| Solubility | Soluble in DCM, Chloroform, Methanol, DMSO; sparingly soluble in water.[1][2] |

Synthetic Protocol

The synthesis follows a Williamson etherification logic, coupling Vanillin with a morpholine-functionalized alkyl halide.[1][2] This route is preferred for its scalability and avoidance of complex protecting group strategies.[2]

Reagents & Materials:

-

Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride[1][2]

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)[2]

-

Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein mechanism.[1][2]

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with Vanillin (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to bright yellow.

-

Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and a catalytic amount of KI (0.1 eq).

-

Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.[2]

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water (5 volumes). The product may precipitate; if not, extract with Ethyl Acetate (3x).[2]

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to remove unreacted Vanillin.[1][2]

Workflow Visualization

Figure 1: Synthetic workflow for the preparation of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Spectroscopic Characterization (The Core)

Accurate interpretation of spectroscopic data is essential to distinguish the product from potential impurities like O-alkylated vs. N-alkylated byproducts (though N-alkylation is chemically precluded here, unreacted starting material is the primary concern).[1][2]

A. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (Positive)[2]

-

Observed Ion: [M+H]⁺

-

m/z Value: 266.15 (Calculated: 266.14)[2]

-

Fragmentation Pattern:

-

Loss of morpholine ring (m/z ~86 fragment often seen).[2]

-

Benzyl cation stability is low due to the aldehyde, but cleavage at the ether linkage is possible at high collision energies.

-

B. Infrared Spectroscopy (FT-IR)

-

Carbonyl (C=O): 1680–1695 cm⁻¹ (Strong, characteristic of conjugated aldehyde).[2]

-

C-H (Aldehyde): 2750 & 2850 cm⁻¹ (Fermi doublet).[2]

-

Ether (C-O-C): 1260 cm⁻¹ (Aromatic ether stretch) & 1140 cm⁻¹ (Aliphatic ether).[2]

-

Absence of O-H: Disappearance of the broad phenolic O-H band (3200–3400 cm⁻¹) confirms successful alkylation.

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

Table 1: ¹H NMR Assignments (400 MHz)

| Position / Group | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Aldehyde | 9.85 | Singlet (s) | 1H | Deshielded aldehydic proton.[1][2] |

| Ar-H (C2) | 7.44 | Doublet (d, J=2Hz) | 1H | meta-coupling to H6; deshielded by C=O.[1][2] |

| Ar-H (C6) | 7.41 | Doublet of Doublets (dd) | 1H | ortho-coupling to H5, meta to H2.[2] |

| Ar-H (C5) | 6.98 | Doublet (d, J=8Hz) | 1H | Shielded by adjacent alkoxy group (C4).[2] |

| O-CH₂ (Ethoxy) | 4.25 | Triplet (t, J=6Hz) | 2H | Deshielded by oxygen attachment.[2] |

| Methoxy (OCH₃) | 3.92 | Singlet (s) | 3H | Characteristic aromatic methoxy.[2] |

| Morpholine (O-CH₂) | 3.73 | Triplet (t, J=4.6Hz) | 4H | Ether-adjacent protons in morpholine ring.[1][2] |

| N-CH₂ (Ethoxy) | 2.86 | Triplet (t, J=6Hz) | 2H | Adjacent to tertiary amine.[2] |

| Morpholine (N-CH₂) | 2.60 | Triplet (t, J=4.6Hz) | 4H | Amine-adjacent protons in morpholine ring.[1][2] |

Table 2: ¹³C NMR Assignments (100 MHz)

| Carbon Type | Shift (δ, ppm) |

| C=O[1][2] (Aldehyde) | 190.9 |

| Ar-C (C4) | 154.2 (Quaternary, O-substituted) |

| Ar-C (C3) | 149.9 (Quaternary, O-substituted) |

| Ar-C (C1) | 130.1 (Quaternary, C=O substituted) |

| Ar-C (C6) | 126.5 |

| Ar-C (C2) | 109.2 |

| Ar-C (C5) | 111.8 |

| Morpholine (C-O) | 66.9 |

| Ethoxy (O-CH₂) | 66.5 |

| Ethoxy (N-CH₂) | 57.2 |

| Methoxy (OCH₃) | 56.0 |

| Morpholine (C-N) | 54.0 |

NMR Logic Map

Figure 2: NMR Signal Assignment Logic. The ethoxy linker shows distinct triplet splitting due to the adjacent methylene groups.

Quality Control & Impurity Profiling

When utilizing this compound for drug development (e.g., Gefitinib analogs), the following impurities must be monitored:

-

Unreacted Vanillin: Detected by HPLC (shorter retention time) and IR (O-H stretch presence).[2]

-

Hydrolysis Products: The morpholine ring is stable, but the aldehyde can oxidize to the carboxylic acid (3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid) upon prolonged air exposure.[1][2] Store under inert atmosphere (N₂/Ar).

-

Dimerization: Aldol condensation products are possible if stored in basic conditions.[1][2]

Recommended Storage:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329819124.[1][2] Available at: [Link][2]

-

Acta Chimica Slovenica. Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. (General synthetic methodology reference). Available at: [Link]

Sources

Methodological & Application

Technical Application Note: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2]

Executive Summary & Compound Profile

Compound Name: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS Number: 31438-76-3 Molecular Formula: C₁₄H₁₇NO₅ Molecular Weight: 279.29 g/mol [1][2]

This Application Note details the synthesis, handling, and utilization of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (hereafter referred to as MMEB ).[1][2] MMEB is a critical pharmacophore building block used primarily in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).[2]

Structurally, MMEB provides three essential features for drug design:

-

The Benzaldehyde Core: A reactive handle for Knoevenagel condensations, reductive aminations, or conversion to nitriles for heterocycle formation.[2]

-

The 3-Methoxy Group: A hydrogen-bond acceptor often required for binding affinity in the ATP-binding pocket of kinases.[1][2]

-

The Morpholino-Ethoxy Tail: A solubilizing side chain that mimics the pharmacophore found in drugs like Gefitinib (Iressa) and Erlotinib , improving the pharmacokinetic profile (solubility and bioavailability) of the final API.[2]

Synthesis Protocol: Preparation of MMEB

Objective: Synthesize MMEB from Vanillin via Williamson Ether Synthesis. Scale: Laboratory (10–50 g).

Reaction Scheme

The synthesis involves the alkylation of the phenolic hydroxyl group of Vanillin with 4-(2-chloroethyl)morpholine hydrochloride.[1][2]

Reagents & Materials

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): 1.0 eq (e.g., 15.2 g)[1][2]

-

4-(2-Chloroethyl)morpholine Hydrochloride: 1.2 eq (e.g., 22.3 g)[1][2]

-

Potassium Carbonate (K₂CO₃): 2.5 eq (e.g., 34.5 g) - Anhydrous, granular.[2]

-

Potassium Iodide (KI): 0.1 eq (Catalytic amount) - Accelerates the reaction via Finkelstein exchange.[1][2]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).[1][2] Note: DMF allows for higher temperatures and faster rates.[2]

Step-by-Step Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with Vanillin (15.2 g) and DMF (150 mL). Stir until fully dissolved.

-

Base Addition: Add K₂CO₃ (34.5 g) and KI (1.6 g). The suspension may turn slightly yellow.[1][2]

-

Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (22.3 g) in a single portion.

-

Reaction: Heat the mixture to 80–90°C for 6–8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (600 mL) with vigorous stirring. The product typically precipitates as an off-white solid.[1][2]

-

If oil forms:[1][2] Extract with Ethyl Acetate (3 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol.[1][2][3]

-

Yield Expectation: 75–85% (Off-white crystalline solid).

Critical Quality Attributes (CQA)

| Attribute | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Melting Point | 63–65°C | Capillary Method |

| Residual Solvent | < 500 ppm (DMF) | GC-HS |

Downstream Application: Synthesis of Quinazoline Kinase Inhibitors

Context: MMEB is most frequently used to construct the Quinazoline core found in EGFR inhibitors.[1][2] While Gefitinib uses a propoxy linker, MMEB yields ethoxy analogs, which are crucial for Structure-Activity Relationship (SAR) studies to optimize binding modes.[2]

Workflow Visualization

The following diagram illustrates the conversion of MMEB into a functionalized Quinazoline scaffold.

Figure 1: Synthetic pathway from MMEB to Quinazoline-based EGFR inhibitors.[1][2]

Detailed Protocol: Conversion to Quinazoline Core

This protocol describes the "Nitrile Route," which is preferred for its versatility in introducing different aniline substituents at the 4-position.[1][2]

Phase A: Conversion of Aldehyde to Nitrile[2]

-

Oxime Formation: Dissolve MMEB (10 g) in Ethanol (100 mL). Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq).[1][2] Reflux for 2 hours.

-

Dehydration: Isolate the oxime.[1][2] Dissolve in Acetic Anhydride (or Thionyl Chloride) and heat to reflux for 3–4 hours to convert the aldoxime to the Nitrile (3-methoxy-4-(2-morpholin-4-yl-ethoxy)-benzonitrile).[1][2]

-

Isolation: Neutralize with NaHCO₃, extract with DCM, and crystallize.

Phase B: Cyclization to Quinazoline[2]

-

Amidine Formation: React the Nitrile intermediate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) at reflux.[1][2] This forms the reactive formamidine species.[1][2]

-

Ring Closure: Add the desired aniline (e.g., 3-chloro-4-fluoroaniline for a Gefitinib analog) and Acetic Acid.[1][2] Heat to 110°C.[1][2]

-

Mechanism: The aniline nitrogen attacks the amidine carbon, followed by intramolecular cyclization to form the quinazoline ring.[2]

Alternative Application: Knoevenagel Condensation

Context: MMEB can be used to synthesize Tyrphostins (Tyrosine Phosphorylation Inhibitors) which are often benzylidene-malononitrile derivatives.[1][2]

Protocol:

-

Reagents: MMEB (1 eq), Malononitrile (1.1 eq).

-

Solvent: Ethanol.

-

Procedure: Stir at room temperature for 2 hours. The product usually precipitates as a bright yellow solid.[1][2]

-

Use Case: These "styryl" compounds are potent reversible inhibitors of EGFR and are used as chemical probes in cell signaling assays.[1][2]

Safety & Handling Guidelines

-

Hazards: MMEB is an organic base and aldehyde.[1][2] It causes skin irritation (H315) and serious eye irritation (H319).[1][2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1][2]

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which will protonate the morpholine ring, altering solubility).[2]

References

-

PubChem. (2025).[1][2] Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 31438-76-3).[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Maskrey, T. S., et al. (2018).[2][3] A New Synthesis of Gefitinib.[1][2][3][4][5] Synlett, 30, 471–476.[2][3] (Describes the general quinazoline construction strategy relevant to this intermediate). [Link]

-

Google Patents. (2006).[1][2] CN1850807A - Gefitinib synthesis intermediate, and its preparing method.[1][2][4] (Provides industrial context for morpholino-alkoxy benzaldehyde derivatives).

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

- 5. CN102180844A - Gefitinib intermediate and preparation method of Gefitinib - Google Patents [patents.google.com]

application of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in medicinal chemistry

Application Note: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde as a Strategic Scaffold in Kinase Inhibitor Synthesis

Part 1: Strategic Rationale & Pharmacophore Analysis

1.1 The "Solubility Handle" in Drug Design In the development of small-molecule kinase inhibitors (particularly for EGFR, VEGFR, and PDGFR targets), poor aqueous solubility is a persistent bottleneck. The 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 31438-76-3) serves as a critical "solubilizing warhead precursor."[1]

-

Morpholine Moiety: With a pKa of approximately 8.3, the morpholine nitrogen becomes protonated at physiological pH, significantly enhancing the aqueous solubility of the final drug candidate without compromising membrane permeability.

-

Ethoxy Linker: The 2-carbon spacer provides optimal flexibility, allowing the morpholine ring to extend into the solvent-exposed region of the kinase ATP-binding pocket, minimizing steric clashes within the hydrophobic cleft.

-

Benzaldehyde Core: The aldehyde is a versatile electrophile, serving as a "linchpin" for cyclization reactions (e.g., forming quinazolines, quinolines, or benzimidazoles).

1.2 Structural Relationship to Approved Drugs This scaffold is a direct structural analogue of the side chains found in blockbuster EGFR inhibitors:

-

Gefitinib (Iressa): Features a 3-morpholinopropoxy chain.[1]

-

Erlotinib (Tarceva): Features bis-(2-methoxyethoxy) chains.[1]

-

Vandetanib (Caprelsa): Features a piperidine-containing chain.[1]

Application Note: This specific ethoxy-morpholine aldehyde is frequently used in Structure-Activity Relationship (SAR) studies to optimize chain length (ethyl vs. propyl) and linker stability during lead optimization.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the synthesis of the scaffold and its downstream conversion into a bioactive quinazoline core (a common EGFR inhibitor motif).

Figure 1: Synthetic pathway from commodity chemicals to kinase inhibitor scaffold.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Objective: To synthesize the target scaffold via regioselective alkylation of Vanillin.[1]

Reagents:

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): 15.2 g (100 mmol)[1]

-

4-(2-Chloroethyl)morpholine hydrochloride: 20.5 g (110 mmol)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous: 41.4 g (300 mmol)

-

N,N-Dimethylformamide (DMF): 150 mL[1]

-

Ethyl Acetate (EtOAc) & Water (for workup)[1]

Step-by-Step Methodology:

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g) in DMF (150 mL). Add K₂CO₃ (41.4 g) in a single portion.

-

Note: The suspension will turn yellow due to phenoxide formation.[1] Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

-

-

Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (20.5 g) to the suspension.

-

Critical Step: The use of the hydrochloride salt requires excess base (accounted for in the 3 equivalents of K₂CO₃).

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Workup:

-

Cool the mixture to RT.

-

Pour the reaction mixture into Ice Water (600 mL). The product may precipitate as a solid.[1]

-

If solid forms: Filter, wash with water, and dry.[5]

-

If oil forms: Extract with EtOAc (3 x 150 mL).[1] Wash combined organics with Brine (2 x 100 mL) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

-

Expected Yield: 21–24 g (80–90%).

-

Appearance: Off-white to pale yellow crystalline solid.[1]

-

Protocol B: Downstream Application – Synthesis of EGFR-Targeting Quinazoline

Objective: Use the synthesized aldehyde to construct a 4-anilinoquinazoline scaffold (Gefitinib analogue).[1]

Reagents:

-

Target Aldehyde (from Protocol A): 1.0 eq

-

2-Amino-5-fluorobenzamide (or 2-aminobenzonitrile derivative): 1.0 eq[1]

-

Iodine (I₂): 1.1 eq (Oxidant)[1]

-

Solvent: Ethanol or Acetonitrile[1]

Methodology:

-

Condensation: Dissolve the Target Aldehyde and 2-Amino-5-fluorobenzamide in Ethanol.

-

Cyclization: Add Iodine and heat to reflux for 12 hours.

-

Mechanism: The aldehyde condenses with the primary amine to form a Schiff base.[1] Iodine promotes the oxidative cyclization to form the quinazolinone core.[1]

-

Functionalization: Subsequent chlorination (POCl₃) and substitution with an aniline (e.g., 3-chloro-4-fluoroaniline) yields the final kinase inhibitor.[1]

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold before using it in expensive downstream steps, verify the following parameters:

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Identity (H-NMR) | Distinct Singlet at ~9.8 ppm (Aldehyde CHO) | 1H-NMR (DMSO-d6 or CDCl3) |

| Identity (MS) | [M+H]+ = 266.13 (Calc.[1] for C14H19NO4) | LC-MS (ESI+) |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water (neutral pH) | Visual Inspection |

Key NMR Signals (CDCl₃, 400 MHz):

-

δ 9.85 (s, 1H): Aldehyde proton (Diagnostic).[1]

-

δ 7.40 - 6.90 (m, 3H): Aromatic protons.[1]

-

δ 4.25 (t, 2H): O-CH₂-CH₂-N (Ether methylene).[1]

-

δ 3.92 (s, 3H): Methoxy group.[1]

-

δ 3.75 (t, 4H): Morpholine O-CH₂ protons.[1]

-

δ 2.85 (t, 2H): O-CH₂-CH₂-N (Amine methylene).[1]

-

δ 2.60 (t, 4H): Morpholine N-CH₂ protons.[1]

Part 5: Safety & Handling

-

Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). The morpholine side chain renders it basic; avoid contact with strong acids during storage.[1]

-

Storage: Store at 2–8°C under inert gas. Aldehydes are prone to air oxidation to carboxylic acids over long periods.[1]

-

Waste Disposal: Dispose of DMF-containing aqueous waste as halogenated organic waste due to the potential presence of unreacted alkyl chloride.[1]

References

-

Chandregowda, V., et al. "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential EGFR inhibitors." European Journal of Medicinal Chemistry, 2009.[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 689833: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1] PubChem, 2023.[1]

-

Barker, A. J., et al. "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2001.[1]

-

Sigma-Aldrich. Product Specification: 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde (Note: Related derivative used for comparison).[1]

Sources

- 1. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. oiccpress.com [oiccpress.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde as a Pharmacophore Scaffold

[1][2]

Executive Summary & Molecule Profile[2]

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 31438-76-3) serves as a critical "solubilizing pharmacophore" in modern medicinal chemistry.[1][2] Unlike simple aromatic aldehydes, this molecule incorporates a morpholine-ethoxy tail , a motif ubiquitously employed in kinase inhibitors (e.g., Gefitinib, Erlotinib) to enhance aqueous solubility and facilitate hydrogen bonding within the solvent-exposed regions of ATP-binding pockets.[1]

This Application Note details the strategic utilization of this intermediate in Fragment-Based Drug Discovery (FBDD), specifically for synthesizing kinase inhibitor analogs and biologically active styryl derivatives.[1]

Chemical Profile

| Property | Specification |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (pH dependent) |

| pKa (Morpholine N) | ~8.3 (Protonatable in physiological conditions) |

| Key Functionality | Aldehyde (Electrophile), Morpholine (Solubilizer/Base) |

Strategic Utility in Drug Design

The "Linker Length" SAR Variable

While the commercial drug Gefitinib utilizes a propoxy (3-carbon) linker attached to a quinazoline core, this intermediate offers an ethoxy (2-carbon) linker on a benzaldehyde scaffold.[1][2] This subtle structural variation is critical for Structure-Activity Relationship (SAR) studies:

-

Rigidity Modulation: The shorter ethoxy chain restricts the conformational freedom of the morpholine headgroup compared to a propoxy chain.

-

Binding Pocket Depth: Used to probe the depth of the "solvent channel" in kinase enzymes (EGFR, VEGFR).

Synthetic Versatility

The aldehyde moiety acts as a versatile "chemical handle" for three primary transformations:

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Self-Validation)

Rationale: Commercial supplies can be expensive or impure.[1][2] Synthesizing this fresh from Vanillin ensures the integrity of the aldehyde group.

Reagents:

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Vanillin (1.0 eq) in DMF (5 mL/mmol).

-

Base Addition: Add K₂CO₃ (3.0 eq). Note: Excess base is required to neutralize the HCl salt of the morpholine reagent and deprotonate the phenol.

-

Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq).

-

Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (Vanillin) should disappear.[2]

-

Workup (Critical):

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Yield Expectation: 85-95%

Protocol B: Reductive Amination (Library Synthesis)

Rationale: Creating a secondary amine linkage while preserving the morpholine tail.[2] Sodium Triacetoxyborohydride (STAB) is chosen over NaCNBH₃ for lower toxicity and better selectivity against aldehyde reduction.[2]

Reagents:

-

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (1.0 eq)[1][2]

-

Primary Amine (R-NH₂, 1.1 eq) (e.g., Aniline derivative or Aliphatic amine)[2]

Procedure:

-

Imine Formation: Mix the aldehyde and primary amine in DCE under Nitrogen atmosphere. Add Acetic Acid.[1][2][3][4] Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Add STAB in one portion.

-

Reaction: Stir at RT for 12-16 hours.

-

Quench: Add saturated NaHCO₃ solution (gas evolution will occur). Stir for 15 mins.

-

Isolation: Extract with DCM. The product (secondary amine) will be in the organic layer.[2]

-

Salt Formation (Optional): To stabilize the product, treat with HCl/Dioxane to precipitate the dihydrochloride salt.

Protocol C: Knoevenagel Condensation (Styryl Synthesis)

Rationale: Synthesis of Tyrphostin-like kinase inhibitors where the double bond acts as a rigid spacer.[1][2]

Reagents:

-

Active Methylene Compound (e.g., Malononitrile, Cyanoacetamide) (1.1 eq)

-

Piperidine (Catalytic, 0.1 eq)

Procedure:

-

Dissolve aldehyde and active methylene compound in Ethanol.

-

Reflux at 78°C for 2-4 hours.

-

Precipitation: Upon cooling, the product often precipitates out of the ethanol solution due to increased planarity and stacking.

-

Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent downstream applications.

Figure 1: Synthetic flowchart transforming Vanillin into the target morpholine-functionalized intermediate, followed by divergent pathways to bioactive scaffolds.[1][2]

Troubleshooting & Critical Parameters

Impurity Profile

| Impurity | Origin | Mitigation |

| Unreacted Vanillin | Incomplete alkylation | Monitor TLC; Ensure excess base (K₂CO₃) is used to drive phenolate formation.[1][2] |

| Bis-Alkylation | Rare, but possible if Vanillin degrades | Maintain temperature <90°C. |

| Oxidized Acid | Air oxidation of aldehyde | Store intermediate under Nitrogen/Argon at 4°C. |

Solubility Management

The morpholine tail renders the molecule pH-sensitive.[1][2]

-

Acidic pH (pH < 6): The morpholine nitrogen protonates, significantly increasing water solubility. This is useful for workup (acidic wash removes the product into water) but dangerous if you are trying to extract it into organic solvents.[2]

-

Basic pH (pH > 9): The molecule is neutral and lipophilic.[2] Always adjust aqueous layers to pH > 9 before extracting with DCM or EtOAc. [1]

References

-

Preparation of Quinazoline Derivatives. World Intellectual Property Organization (WO/2005/070909).[1][2] Describes the use of alkoxy-benzaldehydes in constructing kinase inhibitor cores. [1][2]

-

Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Establishes the standard protocol for STAB-mediated amination. [1][2]

-

PubChem Compound Summary: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. (CID 689833).[1][2] Provides physical property data and safety information.[1][2][6] [1][2]

-

Chandregowda, V., et al. (2009).[2] "Synthesis of benzaldehyde derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. Discusses the Knoevenagel condensation of similar alkoxy-benzaldehydes.

Sources

- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Troubleshooting & Optimization

improving yield of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde synthesis

Ticket ID: #GEF-INT-004 Subject: Improving Yield & Purity of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are experiencing suboptimal yields in the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (hereafter Compound A ). This reaction is a classic Williamson Ether synthesis between Vanillin and 4-(2-chloroethyl)morpholine hydrochloride .[1]

Low yields in this specific synthesis typically stem from three "silent killers":

-

Incomplete Deprotonation: Failure to account for the hydrochloride salt in the stoichiometry.

-

Aziridinium Formation/Hydrolysis: The morpholine side chain can cyclize or hydrolyze before reacting with the phenol.

-

Work-up Losses: The product is an amine; improper pH control during isolation washes the product down the drain.

This guide provides a self-validating protocol to correct these issues.

Module 1: Reaction Optimization (The "Core Engine")

The Chemistry

The reaction involves the nucleophilic attack of the vanillin phenoxide anion on the alkyl halide. However, the alkylating agent is usually supplied as a hydrochloride salt .[2]

Critical Stoichiometry Rule: You need at least 2.5 equivalents of base .

-

1.0 eq to neutralize the HCl on the morpholine chain.

-

1.0 eq to deprotonate the Vanillin phenol.

-

0.5 eq excess to drive the reaction to completion.

Recommended Protocol (Lab Scale)

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | DMF offers faster rates (polar aprotic), but MeCN is easier to remove, preventing product loss during high-vac distillation.[1][2] |

| Base | Potassium Carbonate ( | Milder than NaOH, reducing the risk of Cannizzaro reaction (aldehyde disproportionation).[2] |

| Catalyst | Potassium Iodide (KI) (0.1 eq) | The Yield Booster. Converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ (Finkelstein reaction). |

| Temperature | 80°C (Reflux for MeCN) | Required to overcome the steric hindrance of the ortho-methoxy group on Vanillin. |

Step-by-Step Procedure

-

Activation: Charge Vanillin (1.0 eq),

(2.5 eq), and KI (0.1 eq) into Acetonitrile. Stir at 40°C for 30 minutes. Visual Check: The solution should turn bright yellow (phenoxide formation). -

Addition: Add 4-(2-chloroethyl)morpholine HCl (1.2 eq).

-

Reaction: Heat to reflux (80-82°C) for 6–8 hours.

-

Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).

-

Spot 1 (Vanillin):

~0.6 (Disappears) -

Spot 2 (Product):

~0.4 (Appears) -

Note: Use UV light; Vanillin stains yellow with anisaldehyde, Product stains orange/brown.

-

Module 2: The "pH Swing" Purification (The Yield Trap)

Most yield is lost here. Because the product contains a basic morpholine ring and the impurity (Vanillin) is an acidic phenol, you cannot use a standard water wash. You must use a pH Swing .

The Logic Flow

The goal is to manipulate the solubility of the product versus the impurities using pH.

Caption: pH Swing Extraction Protocol. By protonating the amine, we force the product into water while impurities stay in organic. Basifying returns the product to the organic phase.

Detailed Work-up Protocol

-

Filtration: Filter off the inorganic solids (

, excess -

Evaporation: Remove solvent under reduced pressure. You will have a thick oil.

-

Acid Extraction (Purification Step):

-

Base Release (Isolation Step):

-

Final Extraction:

-

Extract the basic aqueous mixture with EtOAc (x3).

-

Dry combined organics over

, filter, and evaporate. -

Result: High purity product, often requiring no chromatography.

-

Module 3: Troubleshooting & Diagnostics[2]

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Yield (<40%) | Incomplete Conversion | Did you add KI? Without Iodide catalysis, the alkyl chloride is too slow. Ensure reaction time is >6 hours. |

| Sticky "Gum" in Flask | Polymerization / Quaternization | The morpholine nitrogen can attack the alkyl chloride of another molecule (self-polymerization). Solution: Dilute the reaction (use more solvent) and ensure Base is added before the alkyl halide. |

| Product is Dark Brown | Oxidation | Vanillin derivatives oxidize easily.[1] Perform the reaction under Nitrogen ( |

| Product lost after workup | pH Error | You likely discarded the aqueous layer while acidic, or didn't basify high enough (pH > 11) to deprotonate the morpholine.[2] |

Advanced Mechanism: Why KI Matters

The Finkelstein reaction generates an equilibrium concentration of the alkyl iodide. The iodide is a much better leaving group than chloride, accelerating the

Caption: Catalytic Cycle of Potassium Iodide. The R-I intermediate reacts significantly faster with the phenoxide than the starting R-Cl.

References

-

Williamson Ether Synthesis Mechanism : Master Organic Chemistry. The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism.[3][4][5][6] Link

-

Gefitinib Intermediate Synthesis : Google Patents.[1][2] CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[1][2] (Analogous chemistry for alkoxy-benzaldehydes). Link

-

Catalytic Iodination Effects : ResearchGate.[1][2] Iodination of vanillin and subsequent Suzuki-Miyaura coupling. (Demonstrates Vanillin stability and halide reactivity).[1] Link

-

PubChem Compound Summary : PubChem. 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.[1][2] Link

Sources

- 1. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cajmns.casjournal.org [cajmns.casjournal.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

stability issues of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde in solution

Status: Operational | Tier: Level 3 Engineering Support

Subject: Stability, Solubility, and Handling in Solution[1][2]

Executive Summary: The "Aldehyde Paradox"

Compound: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS: 31438-76-3 (and related salts) Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib).[1][2]

The Core Technical Challenge: This molecule presents a unique stability paradox due to its bifunctional nature. It contains a reactive aldehyde (prone to oxidation and nucleophilic attack) and a basic morpholine tail (pH-sensitive solubility).[2]

Most user-reported failures (precipitation, loss of titer, extra HPLC peaks) stem from treating this compound as a passive reagent rather than a reactive intermediate. This guide details the mechanisms of failure and provides validated recovery protocols.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the three primary failure modes: Autoxidation (Storage issue), Schiff Base Formation (Buffer issue), and Photolysis (Handling issue).

Figure 1: Primary degradation pathways.[2] The conversion to the Carboxylic Acid (Impurity A) is the most common cause of "white precipitate" reports.

Module A: The "White Precipitate" (Oxidation)

The Symptom

Users observe a white solid forming in stock solutions (DMSO or Ethanol) after 24-48 hours of storage, or a new peak appearing at a lower retention time on Reverse Phase HPLC.

The Mechanism

Aromatic aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen. The aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH).[1][2][3]

-

Reaction: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid.[1][2] -

Solubility Shift: The resulting zwitterionic acid (Acidic -COOH + Basic Morpholine) often has significantly lower solubility in organic solvents than the parent aldehyde, leading to precipitation.

Troubleshooting & Prevention

| Variable | Recommendation | Technical Rationale |

| Headspace | Argon or Nitrogen | Oxygen exclusion is mandatory.[1][2] Air contains ~21% |

| Solvent Quality | Peroxide-Free | Ethers (THF, Dioxane) often contain peroxides that catalyze radical oxidation of aldehydes.[2] Use HPLC-grade, inhibited solvents.[1][2] |

| Antioxidant | BHT (0.1%) | If the application permits, add Butylated Hydroxytoluene (BHT) as a radical scavenger to stabilize stock solutions. |

| Storage | -20°C, Dark | Low temperature slows reaction kinetics; darkness prevents photo-initiated radical formation.[1][2] |

Module B: Buffer Incompatibility (The "Disappearing Peak")

The Symptom

The compound dissolves initially but disappears from HPLC analysis over time, replaced by broad, shifting peaks. No precipitate is observed.[2]

The Mechanism

The aldehyde carbon is an electrophile . If dissolved in buffers containing primary amines (e.g., Tris, Glycine ), it undergoes a reversible condensation reaction to form an Imine (Schiff Base) .

Compatible Buffer Systems

-

Safe: Phosphate (PBS), HEPES, MOPS, Acetate.

-

Unsafe: Tris, Glycine, Ethanolamine.

Module C: Solubility & pH Dynamics

The morpholine group has a pKa of approximately 8.3 . This creates a pH-dependent solubility profile that must be managed during extraction or bioassays.[1][2]

Solubility Profile

| pH Environment | State of Morpholine | Solubility Behavior |

| Acidic (pH < 6) | Protonated ( | High Aqueous Solubility. The molecule acts as a salt.[1][2] Stable for short periods, but acid catalyzes acetal formation in alcohols. |

| Neutral (pH 7-7.5) | Equilibrium | Moderate/Low. Risk of precipitation if concentration > 1 mM.[1][2] |

| Basic (pH > 9) | Free Base ( | Low Aqueous Solubility. High solubility in organics (DCM, Ethyl Acetate). Best for extraction.[2] |

Validated Analytical Protocol

To distinguish between the active Aldehyde and the oxidized Acid impurity, use this specific HPLC method. The Acid impurity will elute earlier than the Aldehyde on a C18 column due to increased polarity.

Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Keeps morpholine protonated for sharp peaks).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm (Aromatic core) and 310 nm (Conjugated Aldehyde).[2]

-

Gradient:

| Time (min) | % A (Water) | % B (ACN) |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

Expected Results

-

~8.5 min: Oxidized Impurity (Benzoic Acid derivative).[2]

-

~12.2 min: Target Compound (Aldehyde).[3]

-

Note: If using Tris buffer in the sample, a broad peak may appear at varying times.

Frequently Asked Questions (FAQ)

Q: Can I recover the aldehyde if it has partially oxidized? A: No. The oxidation to carboxylic acid is irreversible. However, you can purify the mixture.[4]

-

Protocol: Dissolve the mixture in Dichloromethane (DCM). Wash with saturated Sodium Bicarbonate (

).[2] The Acid impurity will deprotonate and move into the aqueous layer. The Aldehyde will remain in the DCM layer. Dry the DCM layer over

Q: Why does my DMSO stock solution turn yellow over time? A: Yellowing often indicates aldol condensation (self-reaction) or trace polymerization, catalyzed by basic impurities in DMSO or light exposure.[2] Always store DMSO stocks in amber vials under Argon.[2]

Q: Is the compound stable in cell culture media? A: Only for short durations (hours). Media often contains amino acids (primary amines) and is at pH 7.4. The aldehyde can react with proteins (lysine residues) or amino acids. Recommendation: Prepare fresh dilutions immediately before dosing.

References

-

Gefitinib Synthesis & Intermediates

- Title: Process for the preparation of Gefitinib and its intermedi

-

Source: Google Patents (CN102675267A).[2]

- URL

-

Aldehyde Autoxidation Mechanisms

-

Amine-Aldehyde Interactions (Tris Buffer)

-

Chemical Properties (PubChem)

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

how to remove impurities from 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

[1][2]

Executive Summary & Chemical Logic

The target molecule contains two distinct functional "handles" that govern its purification logic:

-

The Morpholine Ring: A tertiary amine (

).[1] This allows the molecule to be reversibly protonated, making it water-soluble in acid and organic-soluble in base.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

The Aldehyde Group: Susceptible to oxidation (forming benzoic acid derivatives) and nucleophilic attack.[1][2]

Primary Impurities:

-

Vanillin (Starting Material): Phenolic (

).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

The Strategy: We utilize a Double-Switch Acid/Base Extraction .[1][2] This method exploits the fact that the product is basic, while the primary impurity (Vanillin) is phenolic (weakly acidic).[1][2] This orthogonality allows for a high-purity isolation without chromatography.[1][2]

Master Protocol: The "Double-Switch" Extraction

Recommended for removing unreacted Vanillin and non-basic tars.[1][2]

The Mechanism[1][2][4]

-

Phase 1 (Acidic pH < 3): The Product is protonated (

) and moves to the Aqueous Phase .[1] Vanillin remains neutral (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) and stays in the Organic Phase .[1] -

Phase 2 (Basic pH > 10): The Aqueous phase is basified.[1][2] The Product becomes neutral (

) and extracts into Organic .[1] Any remaining Vanillin becomes ionized (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) and is trapped in the Aqueous Waste .[1]

Step-by-Step Methodology

Reagents:

-

2M Sodium Hydroxide (NaOH) or Saturated

[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Protocol:

-

Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

-

Acid Extraction (The Separation):

-

Basification (The Recovery):

-

Cool the Aqueous Acid layer to 0-5°C (ice bath) to prevent aldehyde degradation.[1][2]

-

Slowly add 2M NaOH or Sat.[1][2]

until pH reaches 10–11.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Observation: The solution will become cloudy as the free base product precipitates/oils out.[1][2]

-

-

Final Extraction:

-

Drying: Wash combined organic layers with Brine, dry over anhydrous

, and concentrate in vacuo.

Visualization: The Double-Switch Workflow

Figure 1: The "Double-Switch" Acid-Base purification logic separates the basic product from neutral/acidic impurities.[1][2]

Alternative Method: Bisulfite Adduct Purification

Recommended if the primary impurity is non-aldehyde isomers or if the product is an oil that refuses to crystallize.[1][2]

Aldehydes form solid adducts with Sodium Bisulfite (

Protocol:

-

Add saturated aqueous

(1.5 equivalents). -

Stir vigorously for 1-2 hours. A white precipitate (the Bisulfite Adduct) should form.[1][2]

-

Filter the solid and wash with diethyl ether (removes non-aldehyde impurities).[1][2]

-

Regeneration: Suspend the solid in water and add 10% Sodium Carbonate (

) or dilutengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Extract the regenerated aldehyde into DCM.

Troubleshooting & FAQs

Comparison of Methods

| Feature | Acid-Base Extraction (Method 1) | Bisulfite Adduct (Method 2) | Recrystallization |

| Primary Target | Removing Vanillin & Tars | Removing Non-Aldehydes | Final Polishing |

| Yield | High (>90%) | Moderate (70-80%) | Variable |

| Time Required | Fast (1-2 hours) | Slow (Overnight) | Slow (Cooling time) |

| Scalability | Excellent (Kg scale) | Good | Good |

| Risk | Emulsions (if pH not controlled) | Hydrolysis issues | Yield loss |

Frequently Asked Questions

Q: My product is streaking on the TLC plate. How do I check purity? A: The morpholine nitrogen interacts with the acidic silica gel, causing streaking.[1][2]

-

Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting.[1][2] Or, add 1% Ammonium Hydroxide to your eluent system (e.g., DCM:MeOH:NH4OH 95:5:1).[1][2]

Q: After acid extraction, I formed a stubborn emulsion. A: This is common with morpholine derivatives.[1][2]

-

Fix: Filter the emulsion through a pad of Celite. Alternatively, add a small amount of saturated Brine to the aqueous layer to increase ionic strength, forcing phase separation.[1][2]

Q: Can I just recrystallize it? A: Yes, but only if the crude purity is already >85%.[1][2]

-

Solvent System: Ethyl Acetate/Hexane (1:[1][2]3) or Isopropanol.[1][2]

-

Note: If significant Vanillin remains, it may co-crystallize.[1][2] Use the Acid-Base wash before attempting recrystallization.[1][2][3]

Q: The aldehyde turned into a benzoic acid derivative.[1][2] How do I prevent this? A: Benzaldehydes oxidize in air.[1][2]

References

-

Gefitinib Synthesis & Intermediates

-

Purification of Amino-Ethers

-

Compound Data

Sources

- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]

optimizing reaction temperature for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Technical Support Center: Reaction Optimization Guide Topic: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde Synthesis Ticket ID: OPT-RXN-2024-001[1][2][3]

Executive Summary

This guide addresses the thermal optimization of the O-alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-(2-chloroethyl)morpholine hydrochloride.[1][2][3] This transformation is a classic Williamson ether synthesis, often utilized in the production of kinase inhibitors (e.g., Gefitinib analogues).

The critical control point (CCP) for this reaction is Temperature .[3]

-

Optimal Window: 80°C – 90°C (in DMF).

-

Primary Failure Mode (Low T): Incomplete conversion due to high activation energy of the alkyl chloride.[3]

-

Primary Failure Mode (High T): Reagent dimerization (spiro-ammonium formation) and aldehyde polymerization (tarring).[2]

Module 1: Thermodynamic & Kinetic Troubleshooting

Q: My reaction conversion stalls at ~60% even after 24 hours at 60°C. Should I add more reagent?

A: No. Simply adding more reagent will likely increase impurity levels without solving the kinetic stall.[3] The issue is thermal activation.

Technical Explanation: